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Introduction

Fosravuconazole L-lysine ethanolate is a novel, orally administered triazole antifungal agent.
[1] It is a water-soluble prodrug that is rapidly and extensively converted in vivo to its active
moiety, ravuconazole.[1][2] The development of this prodrug was a strategic approach to
overcome the poor water solubility and limited oral bioavailability of ravuconazole, a potent,
broad-spectrum antifungal compound.[3][4] Initially discovered by Eisai Co., Ltd.,
ravuconazole's development journey involved licensing agreements with Bristol-Myers Squibb
before Eisai reacquired the worldwide rights.[5][6] Subsequent collaborations with Seren
Pharmaceuticals and Sato Pharmaceutical led to its approval and marketing in Japan for the
treatment of onychomycosis under the trade name NAILIN® Capsules 100 mg.[6][7] This guide
provides a comprehensive technical overview of the discovery, mechanism of action, and the
preclinical and clinical development of Fosravuconazole L-lysine ethanolate.

Discovery and Rationale for Prodrug Development

Ravuconazole is a fourth-generation azole that demonstrates potent antifungal activity against
a wide range of pathogens.[8] However, its clinical utility was hampered by poor water
solubility, which made the development of a parenteral formulation for severe systemic
infections challenging and limited its oral bioavailability.[4] To address these limitations, a
prodrug strategy was employed.
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Researchers synthesized a series of water-soluble prodrugs, leading to the selection of
fosravuconazole, a phosphonooxymethyl ether derivative of ravuconazole.[4][9] The addition of
L-lysine and ethanol further created the stable salt, Fosravuconazole L-lysine ethanolate
(also referred to as F-RVCZ or E1224), which exhibited improved hydrophilicity and oral
absorbability.[3][10] This modification allowed for near-complete bioavailability after oral
administration, achieving plasma concentrations of the active ravuconazole that are 10 to 35
times higher than those of other oral antifungal agents used for onychomycosis.[8]

Mechanism of Action

Following oral administration, Fosravuconazole L-lysine ethanolate is rapidly and completely
converted to its active form, ravuconazole, by enzymes such as phosphatases and/or
esterases in vivo.[2][11] Ravuconazole then exerts its antifungal effect through the canonical
mechanism of the azole class: the potent and selective inhibition of the fungal cytochrome
P450 enzyme lanosterol 14a-demethylase (CYP51).[1][12]

This enzyme is critical for the biosynthesis of ergosterol, an essential structural component of
the fungal cell membrane.[1][12] The inhibition of lanosterol 14a-demethylase disrupts the
conversion of lanosterol to ergosterol, leading to two primary consequences:

» Depletion of Ergosterol: This compromises the integrity and fluidity of the fungal cell
membrane and disrupts the function of membrane-bound enzymes.[11]

o Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the
buildup of methylated sterol precursors which are incorporated into the membrane, further
disrupting its structure and increasing permeability.[11]

The culmination of these effects leads to the inhibition of fungal growth (fungistatic) and, in
some cases, fungal cell death (fungicidal).[1][11]
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Caption: Mechanism of action of Fosravuconazole.
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Preclinical Development
In Vitro Antifungal Activity

Ravuconazole demonstrates a potent and broad spectrum of in vitro activity against a wide
variety of clinically significant fungal pathogens. This includes dermatophytes, yeasts, and
filamentous fungi.[13][14] It has shown high activity against Candida spp. (including many
fluconazole-resistant isolates), Cryptococcus neoformans, and Aspergillus spp.[13][14] The
magnitude of its inhibitory effect is comparable to other potent azoles like voriconazole and

posaconazole.[13][15]
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Fungal Species

Number of Isolates

Ravuconazole MIC
Range (ug/mL)

Ravuconazole
MIC90 (pg/mL)

Yeasts

6,970 (Combined

Candida albicans <0.008 -4 0.03[16]
data)
) 6,970 (Combined
Candida glabrata <0.008 —>8 1-2[16]
data)
] ) 6,970 (Combined
Candida krusei <0.008 — 2 0.25[16]
data)
] o 6,970 (Combined
Candida parapsilosis <0.008 - 0.5 0.12[16]
data)
) o 6,970 (Combined
Candida tropicalis <0.008 — 2 0.12[16]
data)
Candida auris 15 0.0313-0.125 0.125[17]
Filamentous Fungi
Aspergillus fumigatus 575 (Combined data) Not Specified 0.5
Aspergillus flavus 575 (Combined data) Not Specified 0.5
Aspergillus niger 575 (Combined data) Not Specified 1
Scedosporium N N
] Not Specified Not Specified 2
apiospermum
Fusarium spp. 54 Not Specified >8[13]
Note: MIC90 is the
minimum inhibitory
concentration required
to inhibit the growth of
90% of isolates. Data
compiled from multiple
sources.[13][16][17]
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In Vivo Efficacy

Preclinical animal models have corroborated the potent in vitro activity of ravuconazole. In a
mouse model of systemic Candida albicans infection, fosravuconazole administration led to
increased survival rates.[9] Studies in murine models of candidiasis have used a wide range of
ravuconazole doses (from 0.625 mg/kg to 640 mg/kg daily) to establish efficacy.[18] In a rabbit
model of invasive aspergillosis, oral ravuconazole was effective at a dose of 30 mg/kg per day.
[18] The pharmacokinetic/pharmacodynamic (PK/PD) index most strongly associated with
efficacy in murine candidiasis models is the ratio of the free-drug area under the concentration-
time curve to the MIC (fAUC/MIC).[18]

Preclinical Pharmacokinetics

The development of fosravuconazole successfully addressed the pharmacokinetic limitations of
its active moiety. Preclinical studies in rats, dogs, and monkeys demonstrated that the prodrug
is readily converted to ravuconazole.[4] After oral administration, the bioavailability of
ravuconazole from the prodrug form reached 100%.[8] Ravuconazole exhibits a long half-life,
which supports less frequent dosing.[14][19] Metabolism is primarily mediated by the
cytochrome P450 system, particularly CYP3A enzymes.[2]
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Dose (as
. Cmax AUC
Species Route Ravuconaz T1/2 (hours)
(hg/mL) (hg-himL)
ole)
Rat Oral 10 mg/kg 1.68[14] Not Specified  Not Specified
Rabbit Oral 30 mg/kg/day  Not Specified  ~43[2] Not Specified
Note: This
table
presents a
summary of
available
preclinical

pharmacokin
etic data.
Parameters
can vary
based on

study design.

Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol describes a generalized broth microdilution method based on the Clinical and
Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory
Concentration (MIC).

e Preparation of Antifungal Agent:
o Prepare a stock solution of Ravuconazole in dimethyl sulfoxide (DMSO).

o Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter
plate to achieve the desired final concentrations.

e Inoculum Preparation:
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o Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose
Agar).

o Prepare a suspension of the fungal cells in sterile saline.

o Adjust the suspension turbidity to match a 0.5 McFarland standard. This suspension is
further diluted to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x
103 CFU/mL in the wells.

e |noculation and Incubation:

o Add the standardized inoculum to each well of the microtiter plate containing the drug
dilutions.

o Include a drug-free well for a positive growth control and an uninoculated well for a sterility
control.

o Incubate the plates at 35°C for 24-48 hours.
e MIC Determination:
o Visually read the plates or use a spectrophotometer.

o The MIC is defined as the lowest concentration of the antifungal agent that causes a
significant inhibition (typically 250% for azoles) of fungal growth compared to the positive
control.

Protocol 2: In Vivo Murine Model of Disseminated
Candidiasis

This protocol outlines a typical workflow for assessing the efficacy of Fosravuconazole in an
immunocompromised mouse model.[18]
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Phase 1: Model Setup

1. Immunosuppression
(e.g., Cyclophosphamide on Day -2, -1)

2. Infection
(e.g., C. albicans via tail vein, Day 0)

3. Randomization into Groups
(Vehicle, F-RVCZ Doses)

4. Drug Administration
(Oral gavage, once daily for 2-3 days)

Phase 3: Efficdcy Assessment

5. Euthanasia
(24h after final dose)

i

6. Organ Harvest
(e.g., Kidneys)

i

7. Homogenization

;

8. Serial Dilution & Plating

9. Incubation & CFU Quantification

Click to download full resolution via product page

Caption: Workflow for a murine candidiasis efficacy study.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b15127499?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15127499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Clinical Development
Phase Ill Clinical Trial for Onychomycosis

The efficacy and safety of Fosravuconazole for treating onychomycosis were definitively
established in a multicenter, double-blind, randomized, placebo-controlled Phase Ill study
conducted in Japan.[3][20]

o Study Design: 153 patients with toenail onychomycosis (affecting >25% of the target toenail)
were randomized to receive either Fosravuconazole (equivalent to 100 mg of ravuconazole,
n=101) or a placebo (n=52) orally once daily for 12 weeks.[3][20]

o Primary Endpoint: The primary efficacy measure was the "complete cure rate" at Week 48,
which was 36 weeks after the completion of treatment. A complete cure was stringently
defined as achieving both a clinical cure (0% clinical involvement of the target toenail) and a
mycological cure (a negative result from a potassium hydroxide [KOH] examination).[3][20]

e Secondary Endpoints: These included the mycological cure rate at Week 48 and a
comprehensive evaluation of safety.[3][20]

Clinical Efficacy and Safety Results

The study demonstrated the statistically significant superiority of Fosravuconazole over
placebo.[3][20] The 12-week treatment regimen proved highly effective, with clinical benefits
extending long after the cessation of therapy.[8]

Endpoint (at Week Fosravuconazole

Placebo (n=52) P-value
48) (n=101)
Complete Cure Rate 59.4% (60/101) 5.8% (3/52) < 0.001[3][20]
Mycological Cure
82.0% (73/89) 20.0% (10/50) < 0.001[3][20]

Rate

The treatment was well-tolerated. Adverse drug reactions (ADRs) were reported in 23.8% of
subjects in the Fosravuconazole group compared to 3.8% in the placebo group.[3][20] The
most common ADRs were gastrointestinal disorders and laboratory abnormalities, which were
generally mild to moderate in severity, with no serious ADRs reported.[3][8]
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Human Pharmacokinetics and Drug Interactions

Clinical studies in healthy subjects confirmed the favorable pharmacokinetic profile observed in
preclinical models. Fosravuconazole is well-absorbed and rapidly converted to ravuconazole.
[8] The long half-life of ravuconazole allows for high concentrations to be maintained in plasma
and target tissues like skin and nails, even after treatment completion.[8][11]

A clinical drug-drug interaction study using a cocktail of cytochrome P450 (CYP) and
transporter substrates found that Fosravuconazole had mild effects.[21] The most notable
interaction was an approximate threefold increase in the exposure of midazolam, a CYP3A
substrate.[21] The effects on other major CYPs (1A2, 2C8, 2C9, 2C19, 2D6) and key
transporters were considered minor.[21]

Development for Other Indications

Beyond onychomycosis, Fosravuconazole has been investigated for other challenging fungal
and parasitic diseases. A clinical trial was conducted to evaluate its efficacy for eumycetoma, a
neglected tropical disease, where it showed promise as a safe and effective treatment.[22][23]
It was also studied for Chagas disease, though development for this indication was
discontinued.[6][24]

Conclusion

The initial discovery and development of Fosravuconazole L-lysine ethanolate represent a
successful application of prodrug chemistry to overcome the pharmaceutical limitations of a
potent active compound. By improving the water solubility and oral bioavailability of
ravuconazole, developers created a highly effective treatment for onychomycosis. Rigorous
preclinical studies established its broad-spectrum activity and favorable pharmacokinetic
profile, which were subsequently confirmed in pivotal Phase Il clinical trials. The 12-week,
once-daily oral regimen demonstrated a high rate of complete and mycological cure with a
favorable safety and tolerability profile, establishing Fosravuconazole as a significant
therapeutic advancement in the management of fungal infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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